Product packaging for THP-PEG1-alcohol(Cat. No.:CAS No. 2162-31-4)

THP-PEG1-alcohol

Cat. No.: B014903
CAS No.: 2162-31-4
M. Wt: 146.18 g/mol
InChI Key: XDBZJXRPEKFIFR-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis

The primary significance of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol lies in its application in organic synthesis, a field dedicated to the construction of organic compounds.

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site in the molecule. This temporary blockage is achieved using a "protecting group." 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol serves as a precursor to the tetrahydropyranyl (THP) ether protecting group, which is widely used to protect alcohols. total-synthesis.comwikipedia.org

The protection of an alcohol is typically achieved by reacting it with 3,4-dihydropyran under acidic conditions. total-synthesis.comyoutube.com The resulting THP ether is stable to a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and hydrides. organic-chemistry.org This stability allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected hydroxyl group.

Multi-step synthesis involves a series of chemical reactions to build a complex target molecule from simpler starting materials. vapourtec.com The ability to selectively protect and deprotect functional groups is paramount in these lengthy synthetic sequences. The THP group, derived from precursors like 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, offers a reliable method for managing the reactivity of hydroxyl groups. total-synthesis.comnih.gov

The ease of both the introduction and removal of the THP group makes it a valuable tool. total-synthesis.comnih.gov Deprotection is typically accomplished under mild acidic conditions, which regenerates the original alcohol. total-synthesis.comyoutube.com This strategic use of protection and deprotection allows for the controlled and sequential modification of a molecule, which is essential for the successful synthesis of complex natural products and pharmaceuticals. vapourtec.comflinders.edu.au

Historical Perspective of Tetrahydropyranyl Ethers in Chemical Synthesis

Tetrahydropyranyl ethers were among the first protecting groups developed for alcohols and have a long history of use in organic synthesis. total-synthesis.com Their introduction provided a robust and versatile method for temporarily masking the reactivity of hydroxyl groups. While newer protecting groups, such as silyl (B83357) ethers, have become more common, THP ethers remain a relevant and frequently used strategy. total-synthesis.com Over the years, a vast body of literature has been established detailing the conditions for their formation and cleavage, making them a well-understood and reliable tool for synthetic chemists. organic-chemistry.org

Relevance in Contemporary Chemical Research

Despite being a long-established method, the use of THP ethers, and by extension their precursors, continues to be relevant in modern chemical research. The low cost of the reagents and the general stability of the protecting group contribute to its continued use. nih.gov Researchers continue to explore new and milder conditions for the introduction and removal of THP ethers to enhance their applicability, especially for sensitive and complex substrates. organic-chemistry.org Furthermore, derivatives of tetrahydropyran (B127337) are not only used as protecting groups but are also found as core structural motifs in various natural products and biologically active molecules. wikipedia.orgnih.gov The synthesis and modification of these tetrahydropyran-containing structures often rely on the fundamental chemistry associated with THP ethers. organic-chemistry.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B014903 THP-PEG1-alcohol CAS No. 2162-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-2-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZJXRPEKFIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400168
Record name 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162-31-4
Record name 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 2 Tetrahydro 2h Pyran 2 Yloxy Ethanol

Tosylation to Produce 1-p-Tosyl-2-(2-tetrahydropyranyloxy)ethane

A key reaction of the free hydroxyl group is tosylation. The reaction of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as potassium carbonate or an alkali metal hydroxide, yields 1-p-Tosyl-2-(2-tetrahydropyranyloxy)ethane. google.comresearchgate.net This process converts the hydroxyl group into a tosylate, which is an excellent leaving group in nucleophilic substitution and elimination reactions. The tosylation can be carried out under various conditions, including solid-state grinding with potassium carbonate, which offers a fast and efficient solvent-free method. researchgate.net

ReagentsConditionsProduct
p-toluenesulfonyl chloride, potassium carbonateSolid-state grindingAlkyl tosylates researchgate.net
p-toluenesulfonyl chloride, alkali metal hydroxideAprotic solvent, room temperatureAliphatic toluenesulfonates google.com

Reactions Involving the Ethanolic Moiety

Use as an Initiator in Polymerization (e.g., Ring-Opening Polymerization of Ethylene (B1197577) Oxide)

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol serves as a functional initiator in the anionic ring-opening polymerization (ROP) of epoxides, such as ethylene oxide. The driving force for this polymerization is the significant ring strain of the epoxide ring, which is approximately 110–115 kJ/mol for ethylene oxide. nih.gov The polymerization process is typically initiated by a nucleophile. In this case, the alkoxide is formed by the deprotonation of the terminal hydroxyl group of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol.

The resulting anion attacks an ethylene oxide monomer in a nucleophilic substitution reaction, opening the three-membered ring and creating a new propagating alkoxide at the end of the chain. This process continues with the sequential addition of ethylene oxide monomers, leading to the growth of a poly(ethylene glycol) (PEG) chain.

A key application of using 2-(tetrahydro-2H-pyran-2-yloxy)ethanol as an initiator is in the synthesis of heterobifunctional PEGs. nih.gov The tetrahydropyranyl (THP) group at the alpha (α) terminus is stable under the basic conditions of the anionic polymerization but can be readily cleaved under acidic conditions. This allows for the selective modification of the omega (ω) hydroxyl group while the α-terminus remains protected. Subsequent deprotection of the THP group reveals a hydroxyl group, enabling further chemical modification and the creation of well-defined heterobifunctional polymers. nih.gov For instance, this strategy has been successfully employed to create α-tetrahydropyranyloxy-ω-hydroxyl poly(ethylene glycol) (THP-PEG-OH), a versatile intermediate for further chemical synthesis. nih.gov

Table 1: Components in the Ring-Opening Polymerization of Ethylene Oxide

ComponentRoleChemical Name
Initiator Provides the initial nucleophile to start polymerization.2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Monomer The repeating unit that forms the polymer chain.Ethylene Oxide
Catalyst Typically a strong base to deprotonate the initiator.e.g., Potassium naphthalenide
Product The resulting polymer with a protected hydroxyl group.α-tetrahydropyranyloxy-ω-hydroxyl poly(ethylene glycol)

Investigations of Pyran Ring Reactivity

While the tetrahydropyranyl (THP) group is widely used as a protecting group due to its general stability, the ring system itself can participate in specific chemical reactions under certain conditions.

The tetrahydropyran (B127337) ring, particularly in the form of a THP ether (an acetal), can undergo transformations such as reductive ring cleavage. researchgate.net This reaction represents a significant alteration of the ring structure. The cleavage is typically achieved using reducing agents, which can open the cyclic acetal (B89532) to form a diol derivative. This type of transformation is considered synthetically useful as it allows for the conversion of the stable cyclic ether into a different functional group arrangement. researchgate.net

Electrophilic cyclization is a fundamental strategy for the synthesis of the tetrahydropyran ring itself, rather than a reaction of a pre-formed ring. The Prins cyclization is a prominent example of this class of reactions. ntu.edu.sgnih.gov In a typical Prins reaction, a homoallylic alcohol reacts with an aldehyde or ketone in the presence of a Brønsted or Lewis acid. ntu.edu.sgorganic-chemistry.org The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene nucleophile in an endo cyclization to form the tetrahydropyran ring. nih.gov This method is a powerful and convergent approach for constructing substituted tetrahydropyrans with a high degree of stereocontrol. ntu.edu.sgacs.org While this is a reaction to form the ring, it highlights the electrophilic processes associated with the tetrahydropyran scaffold.

Applications of 2 Tetrahydro 2h Pyran 2 Yloxy Ethanol in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Moleculesmedchemexpress.com

The structural features of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, specifically the protected hydroxyl group, make it a versatile starting material or intermediate in the synthesis of more elaborate chemical structures. medchemexpress.com The THP protecting group is readily introduced and can be cleaved under acidic conditions, providing a strategic advantage in the design of synthetic routes.

Pharmaceutical Intermediatesmedchemexpress.comechemi.com

In the pharmaceutical industry, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). medchemexpress.comechemi.com Its role is often to introduce a protected hydroxyethyl (B10761427) moiety into a larger molecule, which can then be deprotected at a later stage of the synthesis to reveal the free hydroxyl group, a common functional group in many drug molecules. This strategy is employed to avoid unwanted side reactions and to ensure the correct assembly of the final pharmaceutical product. For instance, it is listed as a pharmaceutical intermediate and can be used in the synthesis of heterocyclic compounds. echemi.com

Agrochemical Intermediatesechemi.com

Similar to its application in pharmaceuticals, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is also utilized in the synthesis of agrochemicals. echemi.com The protected hydroxyl group allows for the controlled construction of complex molecules that are used as active ingredients in pesticides and herbicides. The ability to selectively deprotect the hydroxyl group is crucial for creating the final, biologically active compound.

Perfumes, Resins, and Adhesives Productionechemi.com

The utility of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol extends to the production of fragrances, resins, and adhesives. echemi.com In the fragrance industry, tetrahydropyran (B127337) derivatives are known to be valuable perfuming ingredients. For example, tetrahydro-4-methyl-2-phenyl-2H-pyran is used to impart green, rosy odor notes to perfumes and other scented products. google.com While the specific role of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol itself in fragrance creation is not detailed, its structural similarity to known fragrance components suggests its potential as a precursor. In the realm of polymers, the tetrahydropyran motif is found in resins and adhesives, and this compound can serve as a building block for such materials.

Synthesis of Heterobifunctional Poly(ethylene glycol)srsc.org

A significant application of a structurally related acetal-protected initiator, 2-(1-ethoxyethoxy)ethanol (EEE), highlights a versatile synthetic route for preparing well-defined heterobifunctional poly(ethylene glycol) (PEG) derivatives. rsc.org This method involves the sequential modification of the hydroxyl ends of the PEG chains. rsc.org This approach is applicable for synthesizing a wide variety of heterobifunctional PEGs, which are crucial in biomedical applications such as drug delivery and bioconjugation. rsc.orgmdpi.com The use of an acid-cleavable acetal (B89532) protection group is a key feature of this synthetic strategy. rsc.org

Synthesis of Spirocyclic Ketals and Tetralones

While direct synthesis of spirocyclic ketals and tetralones using 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is not explicitly detailed in the provided context, the tetrahydropyran ring is a common structural motif in many complex natural products and synthetic compounds, including spiroketals. The synthesis of functionalized 2H-pyrans can be achieved through various catalytic reactions, demonstrating the versatility of the pyran ring system in organic synthesis. researchgate.net

Synthesis of Glycosylated Platinum(IV) Complexesrsc.orgnih.gov

In the development of novel anticancer agents, glycosylated platinum(IV) complexes have shown promise. rsc.orgnih.gov The synthesis of these complexes can involve the use of precursors containing hydroxyl groups that require protection. While the direct use of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is not specified, the synthetic strategies for these platinum complexes often involve multi-step processes where protecting groups are essential. rsc.org The incorporation of glycosyl groups can enhance the cellular uptake and reduce the toxicity of the platinum drugs. nih.govrsc.org Platinum(IV) complexes act as prodrugs that are reduced to the active platinum(II) species within cancer cells. nih.gov

Interactive Data Table: Properties of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol echemi.comsigmaaldrich.comamerigoscientific.comsigmaaldrich.com

PropertyValue
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
CAS Number2162-31-4
Density1.077 g/mL at 20 °C
Boiling Point95 °C at 22 mmHg
Refractive Indexn20/D 1.457
Purity≥98.0% (GC)

Synthesis of Cyclopropylmethyl-linked Bivalent Ligands

In the development of novel bivalent ligands targeting G protein-coupled receptors like the dopamine (B1211576) D3 receptor (D3R), complex linkers are often required to connect two distinct pharmacophores. The synthesis of these linkers frequently involves multi-step sequences where protecting groups are essential.

Research into D3R-selective antagonists has led to the synthesis of molecules where primary and secondary pharmacophores are connected by a trans-cyclopropylmethyl linker. nih.govnih.gov In one such synthesis, a key aldehyde intermediate, 2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-trans-cyclopropane-1-carbaldehyde, was prepared. researchgate.net This intermediate demonstrates the utility of a THP-protected hydroxyethyl moiety attached to a cyclopropane (B1198618) ring, forming a crucial part of the bivalent ligand's linker structure. researchgate.net The synthesis begins with a THP-protected ethyl-trans-cyclopropylmethanol, which is then oxidized to the corresponding aldehyde. nih.gov This aldehyde serves as a critical building block for elaborating the final bivalent ligand structure. nih.gov

Table 1: Synthesis of a Key Intermediate for Bivalent Ligands

Step Precursor Reagent(s) Product
1 THP-protected ethyl-trans-cyclopropylmethanol (26) Oxidation 2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-trans-cyclopropane-1-carbaldehyde (27)
2 Aldehyde (27) O-benzylhydroxylamine HCl Oxime (28)
3 Oxime (28) LiAlH₄ Amine (29)

Data sourced from a study on dopamine D3 receptor antagonists. nih.gov

Synthesis of Benzonitrile (B105546) Derivatives

The tetrahydropyranyl group is instrumental in the synthesis of complex benzonitrile derivatives that are precursors to biologically active molecules. A notable example is its use in preparing key intermediates for potent androgen receptor (AR) antagonists, which are developed for the treatment of prostate cancer. google.comgoogle.com

A patented process describes the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (V), a crucial intermediate for the AR antagonist Darolutamide. google.comprotheragen.ai The process begins with a Suzuki reaction coupling 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester (I) with 4-bromo-2-chlorobenzonitrile (B136228) (II). google.comgoogle.com This reaction produces the key intermediate, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III). google.comgoogle.comprotheragen.ailookchem.comnih.gov The THP group protects the pyrazole (B372694) nitrogen, preventing side reactions and directing the coupling to the desired position. google.com The THP group is subsequently removed using a catalytic amount of hydrochloric acid in methanol (B129727) to yield the deprotected pyrazolyl benzonitrile hydrochloride salt (IV), which is then neutralized to give the final intermediate (V). google.comgoogle.com

Table 2: Synthesis of a Benzonitrile Intermediate for an Androgen Receptor Antagonist

Step Reactant A Reactant B Catalyst / Base Product
Suzuki Coupling 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) 4-bromo-2-chlorobenzonitrile (II) Pd(OAc)₂ / triphenylphosphine (B44618) / K₂CO₃ 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III)
Deprotection Product (III) HCl in Methanol - 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride (IV)

Synthetic pathway based on patent literature for androgen receptor antagonists. google.comgoogle.comgoogleapis.com

Synthesis of Ferroelectric Nematogens

Ferroelectric nematogens are a class of liquid crystals with unique polar ordering and electro-optic properties. digitellinc.cominstec.com The synthesis of these complex organic molecules, such as the archetypal compound RM734, often involves multi-step processes where protecting groups are necessary to achieve the desired final structure. chemrxiv.org

Utilization in Medicinal Chemistry Research

Development of Biologically Active Compounds

The THP protecting group strategy is pivotal in the synthesis of various biologically active compounds. Its application allows for the construction of complex molecular frameworks that are often required for high-affinity interactions with biological targets.

A clear example is the synthesis of potent androgen receptor (AR) antagonists, such as Darolutamide, used in cancer therapy. google.comprotheragen.ai The intermediate 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile is a direct precursor in a patented, improved synthesis of these antagonists. google.comgoogle.com The final compounds are designed to treat diseases like prostate cancer where AR antagonism is beneficial. google.comnih.gov

Scaffold for Novel Heterocyclic Derivatives

The tetrahydropyran ring system, and specifically THP-protected building blocks, serve as versatile scaffolds for generating novel heterocyclic derivatives. orientjchem.orgimist.manih.gov The THP group can be part of a larger synthetic fragment that is introduced into a molecule, acting as both a protecting group and a structural component that facilitates further reactions.

In the synthesis of androgen receptor antagonists, the molecule 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester acts as a THP-protected heterocyclic scaffold. google.comgoogle.com This compound is not merely a protected pyrazole; it is a functionalized building block designed for Suzuki coupling. Its reaction with a benzonitrile component yields a more complex heterocyclic system, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile. google.comnih.gov The THP group is essential for the success of this transformation, enabling the pyrazole ring system to be used as a scaffold upon which the final complex structure is built. After the key carbon-carbon bond is formed, the THP group is removed to reveal the final pyrazole moiety. google.com This strategy highlights how THP-protected intermediates function as key building blocks in the modular construction of novel, highly substituted heterocyclic compounds. semanticscholar.org

Environmental Considerations and Safety Aspects

Degradation Pathways in Environmental Compartments

The breakdown of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol in the environment is expected to occur through several mechanisms, including biodegradation and atmospheric oxidation. The stability of the tetrahydropyranyl ether linkage is a key factor in its persistence.

The structure of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, containing an ether linkage, suggests that its biodegradation may be slower than that of simpler alcohols. Glycol ethers, a related class of compounds, exhibit a range of biodegradabilities. nih.gov The tetrahydropyran (B127337) ring itself is a heterocyclic ether, and while some ethers can be degraded by microorganisms, the rate and extent of degradation can vary significantly depending on environmental conditions and the microbial populations present.

Hydrolysis is another potential degradation pathway. Tetrahydropyranyl ethers are essentially acetals, which are known to be susceptible to hydrolysis under acidic conditions. total-synthesis.comorganic-chemistry.orgyoutube.com This process would cleave the molecule into tetrahydropyran-2-ol and ethylene (B1197577) glycol. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the alcohol and subsequent attack by water. total-synthesis.comyoutube.com In neutral or basic aquatic environments, this hydrolysis is likely to be slow.

The tendency of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol to volatilize from soil or water and its potential to adsorb to soil particles are important factors in its environmental distribution.

Volatilization: The volatility of a chemical is influenced by its vapor pressure and its solubility in water. While specific data for this compound is not available, its structure as a glycol ether derivative suggests it will have a lower volatility than more simple ethers due to the presence of the hydroxyl group, which can participate in hydrogen bonding.

Adsorption: The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. youtube.com A high Koc value indicates that a substance is likely to adsorb to soil and organic matter, making it less mobile, while a low value suggests it will move more freely with water. youtube.com Without experimental data, the Koc for 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models use the chemical's structure to predict its properties. Given its water-soluble ethanol (B145695) group, it is likely to have a relatively low Koc and thus be mobile in soil.

Atmospheric degradation is another important consideration. Studies on similar compounds, such as the glycol ether 2-ethoxyethanol, show that gas-phase photo-oxidation initiated by hydroxyl (OH) radicals is a significant degradation pathway. nih.govku.dkacs.orgacs.org This process can involve autoxidation, where intramolecular hydrogen shifts are followed by oxygen addition, leading to the formation of highly oxygenated organic molecules. nih.govku.dkacs.org It is plausible that 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol would undergo similar atmospheric degradation.

Interactive Table: Estimated Environmental Fate Parameters Note: The following data is estimated based on the properties of structurally similar compounds and general scientific principles, as specific experimental data for 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is not available.

ParameterEstimated Value/CharacteristicRationale
Ready Biodegradability Not readily biodegradableEther linkages can be resistant to rapid microbial degradation.
Primary Degradation Pathway Biodegradation, Hydrolysis (acidic conditions)Cleavage of the ether bond is expected to be the primary initial step.
Soil Adsorption Coefficient (Koc) Low to ModerateThe hydroxyl group increases water solubility and reduces soil adsorption.
Volatilization from Water/Soil LowThe hydroxyl group and relatively high molecular weight reduce volatility.
Atmospheric Fate Degradation by OH radicalsSimilar to other volatile organic compounds, atmospheric oxidation is expected.

Occupational Health and Safety in Handling

Given the absence of specific occupational exposure limits (OELs) for 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, a precautionary approach based on the principles of control banding and the known hazards of related compounds is necessary. ccohs.cacdc.govfrontiersin.orgnih.govcanada.ca

Control banding is a qualitative risk assessment strategy that groups workplace risks into control categories based on hazard and exposure information. ccohs.cacdc.govfrontiersin.orgnih.govcanada.ca For chemicals with limited toxicological data, this approach provides a framework for selecting appropriate control measures. ccohs.cacdc.govfrontiersin.orgnih.govcanada.ca

General safe handling practices for this compound, as indicated in safety data sheets, include the use of personal protective equipment (PPE) such as safety glasses and gloves. Engineering controls, such as adequate ventilation, are also crucial to minimize inhalation exposure.

The toxicological properties of related glycol ethers provide some insight into potential hazards. Some glycol ethers are known to have effects on the blood, kidneys, and reproductive system. acs.orgresearchgate.net Therefore, minimizing exposure to 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol through a combination of engineering controls, administrative controls, and PPE is a prudent course of action.

Interactive Table: Occupational Health and Safety Recommendations

AspectRecommendationRationale
Occupational Exposure Limit (OEL) Not EstablishedInsufficient toxicological data available to set a specific limit.
Control Strategy Control BandingA risk-based approach is necessary in the absence of an OEL. ccohs.cacdc.govfrontiersin.orgnih.govcanada.ca
Engineering Controls Use in a well-ventilated area or with local exhaust ventilation.To minimize inhalation of vapors.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves.To prevent eye and skin contact.
Handling Practices Avoid direct contact with skin and eyes. Do not ingest.To prevent potential systemic effects based on the toxicology of related compounds.

Advanced Analytical Characterization Techniques for 2 Tetrahydro 2h Pyran 2 Yloxy Ethanol and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol. These methods provide critical information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For tetrahydropyranyl (THP) ethers in general, characteristic signals are observed in the NMR spectra. In ¹H NMR, the anomeric proton (O-CH-O) of the THP ring typically appears as a multiplet around 4.5 ppm. thieme-connect.de The other protons of the THP ring and the attached alkoxy group resonate in specific regions, allowing for a comprehensive structural assignment. thieme-connect.delibretexts.org

In ¹³C NMR spectra of THP ethers, the anomeric carbon (O-CH-O) is characteristically found at approximately 98 ppm. thieme-connect.de The carbons of the THP ring typically resonate at distinct chemical shifts: C3 at ~31 ppm, C4 at ~19 ppm, C5 at ~25 ppm, and C6 between 62-75 ppm. thieme-connect.de The carbons of the ethylene (B1197577) glycol moiety in 2-(tetrahydro-2H-pyran-2-yloxy)ethanol would also exhibit characteristic shifts.

Table 1: Typical NMR Data for Tetrahydropyranyl Ethers

NucleusChemical Shift (ppm)Description
¹H~4.5Multiplet, Anomeric proton (O-CH-O)
¹H3.8, 3.5Multiplets, Other THP ring protons
¹H1.9-1.4Multiplet, Other THP ring protons
¹³C~98Anomeric carbon (O-CH-O)
¹³C~62-75C6 of THP ring
¹³C~31C3 of THP ring
¹³C~25C5 of THP ring
¹³C~19C4 of THP ring
Data sourced from Thieme Connect. thieme-connect.de

A significant drawback of using the THP protecting group is the complexity it introduces into NMR spectra. thieme-connect.dewikipedia.org The formation of a THP ether from a chiral alcohol results in the creation of diastereomers, as a new stereocenter is generated at the anomeric carbon of the THP ring. thieme-connect.deorganic-chemistry.org This can lead to a doubling of signals in both ¹H and ¹³C NMR spectra, complicating analysis and interpretation. thieme-connect.de Even with achiral alcohols, the overlapping signals of the methylene (B1212753) protons in the THP ring can create complex multiplets that are challenging to resolve and assign accurately. thieme-connect.de This inherent complexity can interfere with the straightforward analysis of the molecule's structure. wikipedia.org

To address the challenges of spectral complexity, computational NMR predictors are increasingly being used for cross-validation. These software tools can predict ¹H and ¹³C NMR chemical shifts based on the molecule's structure. nih.govacademie-sciences.fr By comparing the experimentally obtained spectrum with the computationally predicted one, researchers can gain greater confidence in their spectral assignments. github.io

Several approaches exist for computational NMR prediction, including methods based on high-level theoretical calculations and machine learning algorithms trained on large datasets of experimental spectra. nih.govgithub.io For experimental chemists, comparing calculated spectra to experimental data is particularly useful. github.io Recent advancements in deep learning, specifically Graph Neural Networks (GNNs), have shown significant promise in accurately predicting ¹H chemical shifts with mean absolute errors of less than 0.10 ppm in common NMR solvents. nih.gov These computational tools can be invaluable in deciphering the complex spectra of THP ethers and their derivatives, aiding in the unambiguous assignment of resonances. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-(tetrahydro-2H-pyran-2-yloxy)ethanol. The IR spectrum of an ether is characterized by a strong C-O stretching absorption band, which typically appears in the region of 1300-1000 cm⁻¹. libretexts.org For 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, the presence of both an ether linkage and a hydroxyl group will give rise to distinct absorption bands. The C-O stretching of the THP ether will be prominent, and a broad O-H stretching band from the terminal hydroxyl group would be expected in the region of 3500-3200 cm⁻¹. The absence of a strong carbonyl (C=O) absorption confirms that the compound is not an aldehyde, ketone, or ester. libretexts.org

Table 2: Key IR Absorption Bands for 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3500-3200Broad
C-H (sp³)~2900Stretching
C-O (ether)1300-1000Strong
Data compiled from general IR spectroscopy principles for ethers and alcohols. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, which aids in its structural confirmation. In mass spectrometry, the molecular ion peak (M⁺) for ethers can sometimes be weak or absent. libretexts.org The fragmentation of THP ethers often involves cleavage of the bonds adjacent to the oxygen atoms. A characteristic fragmentation pathway for THP ethers is the loss of the alcohol moiety, leading to a prominent ion at m/z 85, corresponding to the tetrahydropyranyl cation. Further fragmentation of the THP ring can also occur. The presence of the terminal hydroxyl group in 2-(tetrahydro-2H-pyran-2-yloxy)ethanol may also influence the fragmentation pattern.

Chromatographic Techniques

Chromatographic techniques are essential for the separation and purification of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol from reaction mixtures and for assessing its purity. nih.gov

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is a suitable method for analyzing volatile compounds like 2-(tetrahydro-2H-pyran-2-yloxy)ethanol. mdpi.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.com The retention time in GC can be used for identification, and the integrated peak area provides quantitative information about the compound's purity. tubitak.gov.tr When coupled with MS, it provides definitive structural information for each separated component. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be employed, particularly for less volatile derivatives or when analyzing reaction progress. nih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Different detector types, such as refractive index (RI) or mass spectrometry (LC-MS), can be used for detection and quantification. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions involving the synthesis of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol. mdpi.comtubitak.gov.tr By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the starting materials and products can be separated and visualized, allowing for a quick assessment of the reaction's completion. tubitak.gov.tr

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the protection of ethylene glycol with dihydropyran to form 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. libretexts.org This technique allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). libretexts.orgorgchemboulder.com The choice of the eluent system is critical for achieving good separation. For compounds of "normal" polarity, such as 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used. rochester.edu The polarity of the solvent system can be adjusted to optimize the separation; increasing the polarity generally causes all components to move further up the plate. orgchemboulder.com A common starting point for developing a TLC solvent system is a 1:1 mixture of hexane (B92381) and ethyl acetate. libretexts.org

To visualize the separated spots on the TLC plate, which are often colorless, various methods can be employed. A common technique is the use of a UV lamp, as many organic compounds, especially those with chromophores, will fluoresce or quench fluorescence under UV light. libretexts.org Alternatively, chemical staining agents can be used. These are solutions that react with the compounds on the plate to produce colored spots.

Table 1: Common TLC Solvent Systems and Visualization Techniques

Solvent System (v/v)Visualization MethodApplication
Hexane/Ethyl Acetate (e.g., 1:1, 3:1)UV light (254 nm), Potassium permanganate (B83412) stain, p-Anisaldehyde stainMonitoring the formation of THP ethers from alcohols. rochester.edutotal-synthesis.com
Dichloromethane/Methanol (B129727) (e.g., 9:1)Iodine vapor, Ceric ammonium (B1175870) molybdate (B1676688) stainSeparation of more polar compounds. reddit.comrochester.edu

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org Different compounds will have different Rf values under the same conditions, allowing for their identification by comparison with known standards. For instance, in the synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, the disappearance of the more polar ethylene glycol spot (lower Rf) and the appearance of the less polar product spot (higher Rf) would indicate the progression of the reaction.

Flash Chromatography for Purification

Following the successful completion of a reaction, as monitored by TLC, the desired product, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, often needs to be purified from unreacted starting materials, catalysts, and byproducts. Flash chromatography is a widely used preparative technique for this purpose, offering a faster and more efficient separation than traditional column chromatography. rochester.edu

This technique utilizes a column packed with a stationary phase, typically silica gel, and a solvent system (mobile phase) is pushed through the column under moderate pressure. wfu.edu The choice of the mobile phase is critical and is often determined by preliminary TLC analysis. orgchemboulder.com An ideal solvent system for flash chromatography is one that results in an Rf value of approximately 0.25-0.35 for the desired compound on a TLC plate, ensuring good separation from impurities. orgchemboulder.com

For the purification of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, which is a moderately polar compound, a gradient elution is often employed. This involves starting with a less polar solvent system and gradually increasing its polarity. A common solvent system is a mixture of hexane and ethyl acetate. rochester.eduwfu.edu The initial low polarity eluent allows for the removal of nonpolar impurities, while the subsequent increase in polarity facilitates the elution of the desired product.

Table 2: Typical Flash Chromatography Parameters for Purifying THP Ethers

Stationary PhaseMobile Phase (Gradient)Typical Application
Silica GelHexane/Ethyl Acetate (e.g., from 9:1 to 1:1)Purification of moderately polar compounds like 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. total-synthesis.comrochester.edu
Silica GelDichloromethane/Methanol (e.g., from 99:1 to 9:1)Purification of more polar derivatives. rochester.edu

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile compounds like 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample through the column. The components of the sample interact with the stationary phase at different rates, causing them to separate and elute from the column at different times (retention times). A detector at the end of the column measures the amount of each component as it elutes.

The purity of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is often specified as ≥98.0% (GC), indicating that the compound makes up at least 98.0% of the total peak area in the chromatogram. amerigoscientific.comsigmaaldrich.com For the analysis of glycol ethers, columns with cyanopropylphenyl-based stationary phases are often used due to their ability to resolve isomers. restek.com The use of mass spectrometry (MS) as a detector (GC-MS) provides an additional layer of confirmation by furnishing the mass spectrum of each separated component, which can be used for structural identification. restek.comnih.gov

Table 3: Illustrative GC Parameters for Purity Analysis of Ethanol (B145695) Derivatives

ParameterValue/Description
Column Capillary column (e.g., with a cyanopropylphenyl stationary phase) restek.com
Injector Temperature Typically set above the boiling point of the highest-boiling component.
Oven Temperature Program A temperature gradient is often used to ensure separation of compounds with a range of boiling points.
Carrier Gas Helium or Hydrogen hpst.cz
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govhpst.cz

The precision of the GC method is crucial and is often evaluated by repeatedly analyzing a sample over several days to ensure the stability and reproducibility of the results, as demonstrated in studies on denatured fuel ethanol. hpst.cz

X-ray Diffraction for Structural Elucidation (for crystalline derivatives)

While 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol itself is a liquid at room temperature, some of its derivatives or related pyran compounds can be crystalline. sigmaaldrich.comresearchgate.net For these solid materials, X-ray diffraction (XRD) is an unparalleled technique for the unambiguous determination of their three-dimensional atomic structure.

XRD works on the principle that when a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays in a predictable pattern. This diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed model of the arrangement of atoms within the crystal lattice can be constructed. researchgate.net

For instance, a study on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a pyran derivative, utilized single-crystal X-ray diffraction to establish its molecular structure, confirming it exists as the endo isomer in the form of a racemate. researchgate.net The data obtained from XRD, such as unit cell parameters and atomic coordinates, provide precise information about bond lengths, bond angles, and stereochemistry. researchgate.net

Table 4: Key Information Obtained from Single-Crystal X-ray Diffraction

ParameterDescription
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. researchgate.net
Space Group The set of symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates The precise (x, y, z) position of each atom within the unit cell.
Bond Lengths and Angles Calculated from the atomic coordinates, providing detailed geometric information about the molecule.

Although not directly applicable to the liquid 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, XRD is a vital tool for characterizing any crystalline derivatives that may be synthesized from it, offering definitive proof of their molecular structure. The technique can also be applied to study the structure of related compounds in different states, such as ethanol confined in mesoporous silicon, to understand its behavior under confinement. researchgate.net

Q & A

Q. What are the primary synthetic routes for 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol?

Answer: The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For SNAr, 2-(tetrahydro-2H-pyran-2-yloxy)ethanol reacts with activated aryl halides under basic conditions (e.g., NaH in DMF) to form ether-linked intermediates. Deprotection of the tetrahydropyran (THP) group is achieved using acidic conditions (e.g., p-toluenesulfonic acid in ethanol) . Another method involves diacetate formation, where propane-1,3-diol derivatives are protected with THP and acetylated using tetrabutylammonium acetate .

Q. How is 2-(Tetrahydro-2H-pyran-2-yl-yloxy)ethanol characterized spectroscopically?

Answer: Key characterization techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the THP-protected ether structure (e.g., signals at δ 3.5–4.1 ppm for pyranyl protons).
  • HPLC : For purity assessment, especially in drug intermediate synthesis (e.g., using Inertsil ODS-4 columns with phosphate/acetonitrile mobile phases) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What role does this compound play as a protecting group in organic synthesis?

Answer: The THP group protects hydroxyl functionalities during multi-step syntheses. For example, in CNS drug development, it stabilizes alcohol intermediates during Mitsunobu reactions, enabling subsequent deprotection without side reactions. This strategy improved brain/plasma partitioning coefficients (Kp) in mGlu2 NAMs by 10-fold .

Advanced Research Questions

Q. How can researchers optimize SNAr reactions involving 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol?

Answer: Optimization involves:

  • Solvent selection : Anhydrous DMF or THF enhances reactivity.
  • Base strength : NaH or K2_2CO3_3 improves nucleophilicity.
  • Temperature control : Reactions at room temperature minimize THP group hydrolysis.
    In one study, SNAr with 4-bromobutoxy-THP derivatives achieved 65% yield after deprotection, critical for synthesizing eicosanoid regulators .

Q. How are contradictions in solvent effects resolved during reaction scale-up?

Answer: Conflicting solvent polarity effects (e.g., THF vs. DMF) are addressed via:

  • DoE (Design of Experiments) : Systematic screening of solvent/base combinations.
  • In-line monitoring : Real-time HPLC or IR spectroscopy to track intermediate stability.
    For example, DMF improved Mitsunobu reaction yields (35%) compared to THF (9%) in mGlu2 NAM synthesis, attributed to better reagent solubility .

Q. What strategies improve regioselective functionalization of this compound?

Answer:

  • Directed ortho-metalation : Use of THP as a directing group for lithiation at specific positions.
  • Enzymatic catalysis : Lipases or esterases for selective acylations.
    In radiosynthesis, THP-protected intermediates enabled regioselective 18^{18}F-labeling for tau PET tracers, achieving >95% radiochemical purity .

Q. How can CNS penetration be enhanced in derivatives of this compound?

Answer: Structural modifications include:

  • Reducing lipophilicity : Replacing ethylenedioxy linkers with benzyl ethers lowered cLogP from 3.6 to 2.1, improving blood-brain barrier penetration.
  • Enhancing hydrogen bonding : Introducing polar groups (e.g., hydroxypyridine) increased unbound fractions in plasma (fus = 0.12).
    These changes resulted in a 10-fold increase in rat brain/plasma partitioning (Kp = 2.8) for mGlu2 NAMs .

Q. What are common impurities, and how are they detected?

Answer:

  • THP hydrolysis products : Detected via LC-MS (e.g., m/z 116.16 for tetrahydropyran-2-methanol).
  • Acetylated byproducts : Identified using 1^1H NMR (δ 2.0–2.2 ppm for acetate protons).
    In diacetate synthesis, flash chromatography (EtOAc/hexane = 5/95) removed impurities, achieving 73% yield .

Methodological Tables

Q. Table 1: Reaction Optimization for SNAr with 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

ParameterOptimal ConditionYield ImprovementReference
SolventDMF (anhydrous)65% → 73%
BaseNaH50% → 65%
TemperatureRTReduced hydrolysis

Q. Table 2: Analytical Methods for Purity Assessment

TechniqueApplicationKey ParametersReference
HPLCRadiochemical purity20 mM NaH2_2PO4_4/ACN (75:25)
1^1H NMRStructural confirmationδ 3.5–4.1 ppm (THP)
HRMSMolecular weightm/z 270.113 (C13H19ClN2O2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.